molecular formula C8H3BrClF3N2 B3031969 Benzimidazole, 6-bromo-4-chloro-2-(trifluoromethyl)- CAS No. 89457-10-3

Benzimidazole, 6-bromo-4-chloro-2-(trifluoromethyl)-

Cat. No. B3031969
CAS RN: 89457-10-3
M. Wt: 299.47 g/mol
InChI Key: GQUMVBCXDLOULU-UHFFFAOYSA-N
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Description

Benzimidazole is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Synthesis Analysis

The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .


Molecular Structure Analysis

The molecular structure of “Benzimidazole, 6-bromo-4-chloro-2-(trifluoromethyl)-” is represented by the formula: C8H3BrF3N3O2 .


Chemical Reactions Analysis

The benzimidazole ring system is a nucleus from which to develop potential chemotherapeutic agents . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzimidazole, 6-bromo-4-chloro-2-(trifluoromethyl)-” are represented by the molecular weight of 310.028 .

Mechanism of Action

Benzimidazole derivatives have been found to exhibit various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well antidiabetic activities .

Safety and Hazards

While specific safety and hazards data for “Benzimidazole, 6-bromo-4-chloro-2-(trifluoromethyl)-” was not found, it’s important to handle all chemicals with care. Always refer to the safety data sheet of the specific compound for detailed information .

Future Directions

Given the wide range of biological activities exhibited by benzimidazole derivatives, there is significant potential for future research and development in this area . It is expected that many novel applications of benzimidazole will be discovered in the future .

properties

IUPAC Name

6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUMVBCXDLOULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237725
Record name Benzimidazole, 6-bromo-4-chloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzimidazole, 6-bromo-4-chloro-2-(trifluoromethyl)-

CAS RN

89457-10-3
Record name 5-Bromo-7-chloro-2-(trifluoromethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89457-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 6-bromo-4-chloro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089457103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 6-bromo-4-chloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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